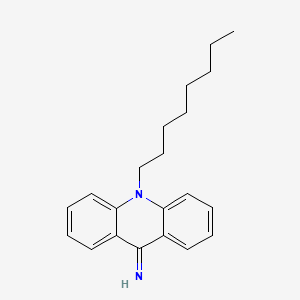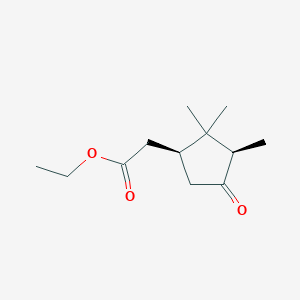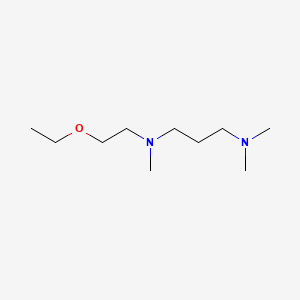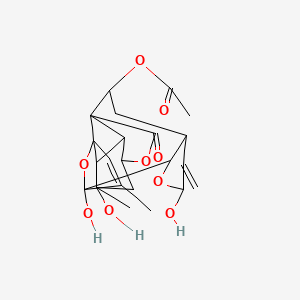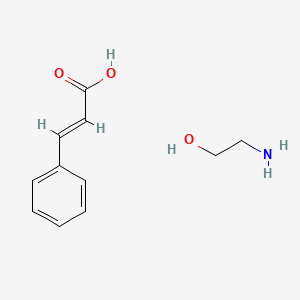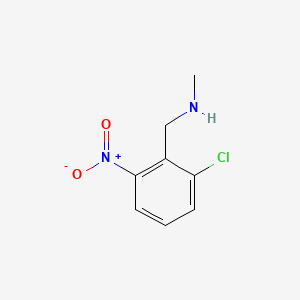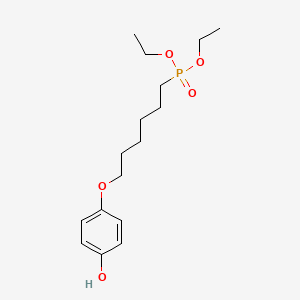
Phosphonic acid, (6-(4-hydroxyphenoxy)hexyl)-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, (6-(4-hydroxyphenoxy)hexyl)-, diethyl ester is an organophosphorus compound that features a phosphonic acid group bonded to a hexyl chain substituted with a hydroxyphenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (6-(4-hydroxyphenoxy)hexyl)-, diethyl ester typically involves the esterification of phosphonic acid derivatives with appropriate alcohols. One common method involves the reaction of 6-(4-hydroxyphenoxy)hexanol with diethyl phosphite under acidic conditions to form the desired ester. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, (6-(4-hydroxyphenoxy)hexyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyphenoxy group can be oxidized to form quinone derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphonic acid esters.
Applications De Recherche Scientifique
Phosphonic acid, (6-(4-hydroxyphenoxy)hexyl)-, diethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an antiviral and anticancer agent.
Industry: Utilized in the development of flame retardants, plasticizers, and surfactants.
Mécanisme D'action
The mechanism of action of phosphonic acid, (6-(4-hydroxyphenoxy)hexyl)-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenoxy group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The phosphonic acid group can mimic phosphate groups, interfering with phosphorylation processes in biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphonic acid, (6-(4-hydroxyphenoxy)hexyl)-, dimethyl ester
- Phosphonic acid, (6-(4-hydroxyphenoxy)hexyl)-, dibutyl ester
- Phosphonic acid, (6-(4-hydroxyphenoxy)hexyl)-, diphenyl ester
Uniqueness
Phosphonic acid, (6-(4-hydroxyphenoxy)hexyl)-, diethyl ester is unique due to its specific ester groups, which influence its solubility, reactivity, and biological activity. The diethyl ester groups provide a balance between hydrophilicity and lipophilicity, making it suitable for various applications in different environments.
Propriétés
Numéro CAS |
89210-98-0 |
|---|---|
Formule moléculaire |
C16H27O5P |
Poids moléculaire |
330.36 g/mol |
Nom IUPAC |
4-(6-diethoxyphosphorylhexoxy)phenol |
InChI |
InChI=1S/C16H27O5P/c1-3-20-22(18,21-4-2)14-8-6-5-7-13-19-16-11-9-15(17)10-12-16/h9-12,17H,3-8,13-14H2,1-2H3 |
Clé InChI |
GOVRUDUDKKLLTQ-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CCCCCCOC1=CC=C(C=C1)O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


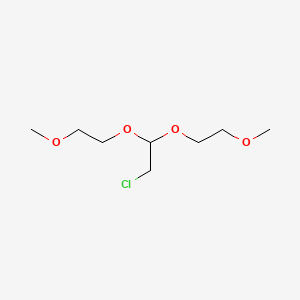
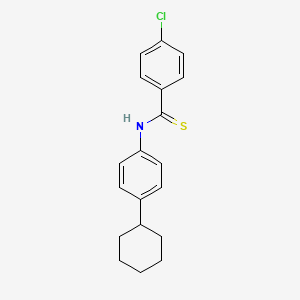
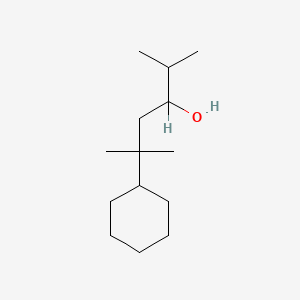
![2-[[(Propylamino)carbonyl]oxy]ethyl acrylate](/img/structure/B12669497.png)
